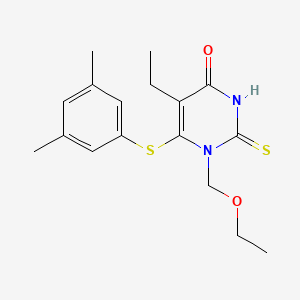
5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structural properties, which include a pyrimidinone core substituted with ethoxymethyl, ethyl, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitutions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidinone core can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles or electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidinone derivatives.
Scientific Research Applications
6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with sulfur-containing active sites.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate cellular oxidative stress pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Thiourea Derivatives: Compounds like thiourea and its derivatives share similar sulfur-containing structures and exhibit comparable biological activities.
Pyrimidinone Derivatives: Other pyrimidinone-based compounds with different substituents can have similar chemical reactivity and applications.
Uniqueness: 6-[(3,5-dimethylphenyl)sulfanyl]-1-(ethoxymethyl)-5-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research .
Biological Activity
5-Ethyl-1-ethoxymethyl-6-(3,5-dimethylphenylthio)-2-thiouracil is a thiouracil derivative with potential biological activity, particularly in the field of medicinal chemistry. This compound has garnered attention due to its structural features that may influence various biological pathways, including antiviral and anticancer activities. This article explores the biological activity of this compound based on available research findings, case studies, and relevant data.
- Molecular Formula : C17H22N2O3S
- Molecular Weight : 334.43 g/mol
- CAS Number : 82212854
The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and modulate cellular pathways. The compound's structure allows it to interact with various biological targets, including:
- Matrix Metalloproteinases (MMPs) : These enzymes play a crucial role in extracellular matrix remodeling. Inhibition of MMPs has implications for cancer metastasis and tissue remodeling disorders .
- Tumor Necrosis Factor (TNF) : This compound may influence inflammatory responses by modulating TNF production, which is significant in autoimmune diseases and cancer .
Anticancer Properties
The compound's ability to inhibit MMPs may also contribute to its anticancer properties. MMP inhibitors are being researched for their role in preventing tumor invasion and metastasis. In vitro studies have demonstrated that similar thiouracil derivatives can reduce cell migration and invasion in cancer cell lines .
Case Studies
- Inhibition of MMPs : A study investigating the effects of thiouracil derivatives on MMP activity revealed that certain compounds significantly inhibited MMP-2 and MMP-9 activities in human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment .
- Antiviral Screening : A series of pyrimidine-based compounds were synthesized and screened for antiviral activity against HCV. While specific data for this compound was not highlighted, the study established a framework for evaluating similar compounds' antiviral potential .
Data Table: Summary of Biological Activities
Properties
CAS No. |
136011-45-5 |
|---|---|
Molecular Formula |
C17H22N2O2S2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)sulfanyl-1-(ethoxymethyl)-5-ethyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C17H22N2O2S2/c1-5-14-15(20)18-17(22)19(10-21-6-2)16(14)23-13-8-11(3)7-12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,18,20,22) |
InChI Key |
OQZISUZIYBKHTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)COCC)SC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















